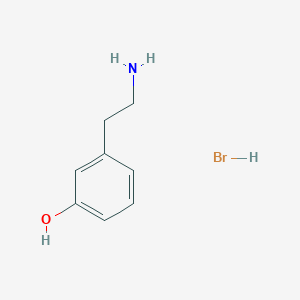
3-(2-氨基乙基)苯酚氢溴酸盐
描述
3-(2-Aminoethyl)phenol hydrobromide is a chemical compound with the molecular formula C8H12BrNO. It has a molecular weight of 218.09 . It is a brown powder .
Synthesis Analysis
3-(2-Aminoethyl)phenol was synthesized with 3-nitrobenzaldehyde as raw material through condensation and catalytic hydrogenation. The overall yield was up to 75.4%. The effect of water on the condensation and the effect of process conditions on the catalytic hydrogenation were investigated .Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-aminoethyl)phenol hydrobromide. The InChI code is1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H . Physical And Chemical Properties Analysis
3-(2-Aminoethyl)phenol hydrobromide is a brown powder . It has a molecular weight of 218.09 . The compound should be stored at 0-8 °C .科学研究应用
Organic Synthesis Building Blocks
3-(2-Aminoethyl)phenol hydrobromide: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the aminoethylphenol moiety into larger molecules, which can be pivotal in the synthesis of complex organic compounds. This compound is particularly useful in constructing molecules with potential pharmacological activities due to its phenolic and amino functionalities .
Pharmaceutical Intermediates
The presence of both an amino group and a phenol group makes this compound a valuable intermediate in the pharmaceutical industry. It can be used to synthesize a variety of drugs, including those that act on the central nervous system, given the structural similarity to neurotransmitters .
Material Science
In material science, 3-(2-Aminoethyl)phenol hydrobromide can be employed to modify the surface properties of materials. Its phenolic group can participate in binding to certain substrates, while the amino group can be used to attach other functional molecules, enhancing the material’s functionality .
Catalyst Development
This compound can also be used in the development of catalysts. The amino group can act as a ligand, binding to metal centers and influencing the reactivity of the catalyst. Such catalysts could be applied in various chemical reactions, including polymerization and oxidation processes .
Biochemical Research
In biochemical research, 3-(2-Aminoethyl)phenol hydrobromide can be utilized as a reagent to study enzyme-catalyzed reactions where phenolic substrates are required. It can help in understanding the interaction between enzymes and substrates, especially in the field of phenol oxidases .
Agricultural Chemistry
The compound’s potential to serve as a precursor for the synthesis of agrochemicals is significant. It could be used to create new pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural practices .
Analytical Chemistry
In analytical chemistry, 3-(2-Aminoethyl)phenol hydrobromide can be used as a standard or reference compound in chromatographic analysis due to its distinct chemical properties. It can help in the calibration of instruments and in the development of new analytical methods .
Educational Purposes
Lastly, this compound has applications in educational settings, particularly in teaching advanced organic chemistry and synthesis techniques. It provides a practical example of how different functional groups can be incorporated into a molecule and how this affects its reactivity and applications .
安全和危害
作用机制
Target of Action
It is structurally similar to dopamine , suggesting that it may interact with dopamine receptors in the body. Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and the sensory experience of pleasure.
Mode of Action
Given its structural similarity to dopamine , it may act as an agonist at dopamine receptors, mimicking the effects of dopamine by binding to these receptors and inducing a response.
属性
IUPAC Name |
3-(2-aminoethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQGDMHEGTVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)phenol hydrobromide | |
CAS RN |
38449-59-1 | |
| Record name | 3-(2-aminoethyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)
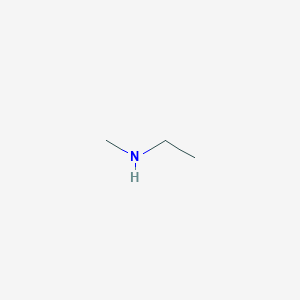
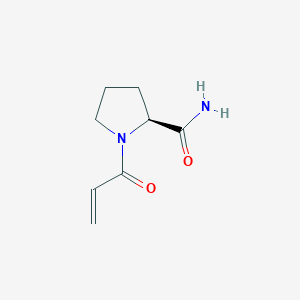

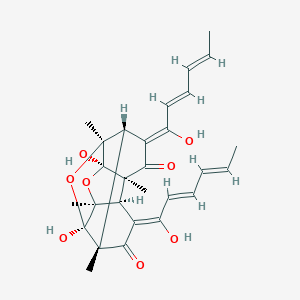



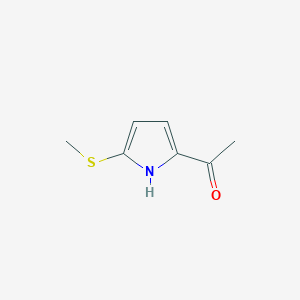


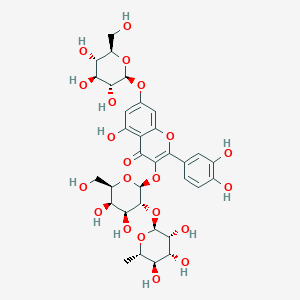
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)